Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.
Diethyl ethyl(1-methylbutyl)malonate
CAS No.: 76-72-2
Cat. No.: VC20807148
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76-72-2 |
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Molecular Formula | C7H12O4 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | diethyl propanedioate |
Standard InChI | InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 |
Standard InChI Key | IYXGSMUGOJNHAZ-UHFFFAOYSA-N |
Impurities | In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. |
SMILES | CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC |
Canonical SMILES | CCOC(=O)CC(=O)OCC |
Boiling Point | 200 °C 199.00 to 200.00 °C. @ 760.00 mm Hg 199 °C |
Colorform | Colorless liquid Clear, colorless liquid |
Flash Point | 200 °F (93 °C) (open cup) 85 °C c.c. |
Melting Point | -50 °C |
Introduction
Physical and Chemical Properties
Molecular Structure
Diethyl ethyl(1-methylbutyl)malonate features a central carbon atom bonded to two carbonyl-containing ester groups, an ethyl group, and a 1-methylbutyl group. The systematic arrangement of these substituents around the central carbon creates a specific three-dimensional structure that influences the compound's chemical behavior.
The presence of the branched 1-methylbutyl group introduces steric hindrance, which affects the compound's reactivity in various chemical transformations. This steric effect is particularly relevant in reactions involving the central carbon, where the bulky substituent can impact the accessibility of this reaction site.
The structural formula of diethyl ethyl(1-methylbutyl)malonate can be represented with the central carbon holding the two ester groups (—COOEt), along with the ethyl (—CH₂CH₃) and 1-methylbutyl (—CH(CH₃)CH₂CH₂CH₃) substituents. This arrangement creates a molecule with specific reactivity patterns that distinguish it from other malonate derivatives.
Physical Characteristics
Diethyl ethyl(1-methylbutyl)malonate exists as a clear oil under standard conditions. Based on the information available for similar malonate derivatives, it likely has a moderate to high boiling point, with distillation typically performed under reduced pressure to prevent decomposition.
The compound's physical state as a liquid facilitates its handling in laboratory and industrial settings, allowing for easier measurement, transfer, and incorporation into reaction mixtures. This physical characteristic also influences its purification methods, with distillation under reduced pressure being a common approach to obtaining the pure compound.
Other physical properties such as density, refractive index, and viscosity would be characteristic of similar malonate esters, though specific values for this particular compound might vary due to the presence of the branched 1-methylbutyl group. These physical characteristics are important considerations in the compound's practical applications across various fields.
Solubility and Stability
Diethyl ethyl(1-methylbutyl)malonate demonstrates solubility characteristics typical of many organic esters. It is soluble in common organic solvents such as benzene and ethanol, which facilitates its use in various organic reactions. This solubility profile is consistent with the compound's moderately polar nature, arising from the presence of the ester groups.
Regarding stability, the compound is generally stable under normal conditions but shows sensitivity to strong oxidizing agents. This stability profile is important for its storage, handling, and application in various chemical processes. The compound's ester groups can undergo hydrolysis under basic or acidic conditions, a characteristic reaction that must be considered when working with this material.
The stability of diethyl ethyl(1-methylbutyl)malonate under different temperatures, pH conditions, and in the presence of various reagents would be important considerations for its application in specific chemical processes. Understanding these stability parameters ensures effective use of the compound while minimizing unwanted degradation or side reactions.
Synthesis Methods
Laboratory Synthesis
Several laboratory methods exist for synthesizing diethyl ethyl(1-methylbutyl)malonate. One notable approach involves the reaction of sodium diethyl 1-methylbutylmalonate with ethyl bromide. This alkylation reaction represents a classic approach to introducing the ethyl group onto the malonate backbone that already contains the 1-methylbutyl substituent.
Another synthetic route, which could be adapted for this compound, involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce a nitrile intermediate. This intermediate can then be treated with ethanol in the presence of an acid catalyst to yield the desired malonate derivative.
The laboratory synthesis typically involves several key steps:
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Formation of the sodium salt of the appropriate malonate derivative
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Reaction with the desired alkyl halide (e.g., ethyl bromide)
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Workup and purification, often involving extraction, washing, and distillation
These laboratory methods provide routes to obtain diethyl ethyl(1-methylbutyl)malonate for research purposes, with each approach having specific advantages depending on the available starting materials and required scale.
Recent Advances in Synthetic Routes
Recent advances in the synthesis of malonate derivatives, including compounds like diethyl ethyl(1-methylbutyl)malonate, have focused on developing more efficient, selective, and environmentally friendly methodologies. These advances include:
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Improved catalytic systems for alkylation reactions
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Development of one-pot synthetic approaches to minimize isolation of intermediates
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Implementation of more selective reagents to reduce side product formation
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Exploration of alternative solvents and reaction conditions to reduce environmental impact
The patent information describing the preparation of 5-ethyl-5-(1-methylbutyl)malonylurea mentions advantages such as process stability, simplified reaction conditions, reduced waste generation, and avoidance of isomer formation . These principles reflect broader trends in modern synthetic approaches to compounds like diethyl ethyl(1-methylbutyl)malonate, emphasizing efficiency, selectivity, and sustainability.
Chemical Reactivity
Common Reaction Mechanisms
Diethyl ethyl(1-methylbutyl)malonate participates in various reaction mechanisms typical of malonate esters. One primary mechanism involves the formation of carbanions when treated with strong bases. This deprotonation occurs at the carbon between the two ester groups, creating a nucleophilic center that can participate in various transformations.
The malonic ester synthesis represents another crucial mechanism, allowing for the creation of substituted acetic acids. This process typically involves:
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Deprotonation of the malonate to form the enolate
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Alkylation of the enolate with an electrophile
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Hydrolysis of the ester groups
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Decarboxylation to yield the substituted acetic acid
These mechanistic pathways underpin many of the synthetic applications of diethyl ethyl(1-methylbutyl)malonate, providing routes to diverse chemical structures from this versatile building block.
Substitution Reactions
Diethyl ethyl(1-methylbutyl)malonate can undergo various substitution reactions, particularly alkylation reactions where hydrogen atoms on the carbon adjacent to the carbonyl groups are replaced by alkyl groups. These substitution reactions are typically facilitated by the acidity of these hydrogens, which allows for deprotonation and subsequent reaction with electrophiles.
The presence of the ethyl and 1-methylbutyl substituents already on the central carbon affects the reactivity in further substitution reactions. These existing substituents introduce steric hindrance, potentially affecting the rate and selectivity of additional substitutions.
The substitution reactions of this compound can be utilized in the synthesis of more complex molecular structures, making it a valuable intermediate in the preparation of various organic compounds with specific substitution patterns.
Oxidation and Reduction
Diethyl ethyl(1-methylbutyl)malonate can undergo oxidation or reduction under specific conditions to form different products. Oxidation reactions might target the ester groups or the alkyl substituents, depending on the oxidizing agent and reaction conditions employed.
Reduction reactions could involve the carbonyl groups of the esters, potentially yielding alcohols or fully reduced hydrocarbon structures. The selectivity of these reductions would depend on the reducing agent used and the reaction conditions.
These oxidation and reduction pathways expand the range of structures accessible from diethyl ethyl(1-methylbutyl)malonate, further enhancing its utility as a synthetic building block. The specific products formed would depend on the reagents and conditions employed, allowing for targeted modifications of the molecular structure.
Hydrolysis
Diethyl ethyl(1-methylbutyl)malonate can undergo hydrolysis to produce malonic acid derivatives. This reaction involves the cleavage of the ester bonds by water, typically catalyzed by acids or bases.
The hydrolysis reaction can be partial (producing monoester derivatives) or complete (yielding the dicarboxylic acid). The rate and extent of hydrolysis depend on factors such as pH, temperature, and reaction time.
Hydrolysis represents a critical transformation in many synthetic sequences involving this compound, particularly in routes toward carboxylic acids and their derivatives. The carboxylic acids produced through hydrolysis can serve as intermediates for further transformations, including decarboxylation reactions that are common in malonic acid chemistry.
Applications in Scientific Research
Organic Synthesis
Diethyl ethyl(1-methylbutyl)malonate finds extensive application in organic synthesis, serving as a versatile building block for creating complex molecular structures. Its utility in malonic ester synthesis allows for the preparation of substituted acetic acids through a sequence involving alkylation, hydrolysis, and decarboxylation.
The compound participates in crucial organic reactions including:
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Claisen condensations, which enable the formation of β-keto esters
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Michael additions, allowing for the creation of complex carbon frameworks
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Nucleophilic substitutions, facilitating the introduction of various functional groups
These reactions capitalize on the compound's active methylene group, which can be deprotonated to form nucleophilic carbanions capable of attacking various electrophiles. This reactivity pattern makes diethyl ethyl(1-methylbutyl)malonate valuable in constructing complex organic molecules with specific substitution patterns.
The compound also finds application in asymmetric synthesis, where its chiral center (created by the 1-methylbutyl group) can be utilized to achieve stereoselective transformations. By employing chiral auxiliaries or catalysts, researchers can direct reactions to yield predominantly one enantiomer of the desired product, an important consideration in the synthesis of pharmaceutically active compounds.
Pharmaceutical Applications
Diethyl ethyl(1-methylbutyl)malonate serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features and reactivity allow for the development of medications with specific properties, potentially enhancing efficacy and reducing side effects.
A notable pharmaceutical application involves the synthesis of 5-ethyl-5-(1-methylbutyl)malonylurea, as described in patent literature . This compound, derived from diethyl ethyl(1-methylbutyl)malonate, belongs to the barbiturate class of drugs, which have historically been used as sedatives, hypnotics, and anticonvulsants.
The pharmaceutical applications of diethyl ethyl(1-methylbutyl)malonate extend beyond barbiturates to potentially include:
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Precursors for anti-inflammatory agents
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Intermediates in the synthesis of antimicrobial compounds
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Building blocks for drugs targeting various biological pathways
Biological Activity and Mechanisms
Biochemical Pathways
Diethyl ethyl(1-methylbutyl)malonate interacts with various biochemical pathways, particularly through its role in the synthesis of biologically active compounds. Its participation in the malonic ester synthesis pathway facilitates the formation of substituted acetic acids, which are essential for various metabolic processes and enzymatic reactions.
A significant biochemical interaction involves the compound's role in synthesizing ureides, which are vital for nitrogen metabolism in living organisms. This process typically involves:
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Reaction of the malonate derivative with urea or related compounds
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Formation of the ureide linkage
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Potential cyclization to form heterocyclic structures
These biochemical transformations highlight the compound's relevance in creating structures that can interact with biological systems in specific ways, potentially influencing various physiological processes.
Comparative Analysis with Similar Compounds
Structural Comparisons
Diethyl ethyl(1-methylbutyl)malonate can be compared structurally with other malonate derivatives to understand its distinctive features and properties. A key comparison can be made with diethyl malonate (DEM), a simpler but related compound lacking the ethyl and 1-methylbutyl substituents on the central carbon.
Table 1: Structural Comparison of Diethyl ethyl(1-methylbutyl)malonate with Related Compounds
Compound | Molecular Formula | Key Structural Features | Distinctive Characteristics |
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Diethyl ethyl(1-methylbutyl)malonate | C₁₄H₂₆O₄ | Central carbon with ethyl and 1-methylbutyl substituents, two ethyl ester groups | Branched alkyl substitution, asymmetric center |
Diethyl Malonate | C₇H₁₂O₄ | Unsubstituted central carbon, two ethyl ester groups | Simpler structure, higher reactivity at central carbon |
Dimethyl Malonate | C₅H₈O₄ | Unsubstituted central carbon, two methyl ester groups | Smaller ester groups, different physical properties |
Diethyl ethylmalonate | C₉H₁₆O₄ | Central carbon with one ethyl substituent, two ethyl ester groups | Mono-substituted, less steric hindrance than target compound |
The branched 1-methylbutyl group in diethyl ethyl(1-methylbutyl)malonate increases steric hindrance compared to linear analogs like diethyl malonate. This structural difference affects various properties, including pKa values, with the branched structure likely raising the pKa compared to linear analogs.
The higher molecular weight of diethyl ethyl(1-methylbutyl)malonate compared to simpler malonate derivatives likely elevates its boiling point. This physical characteristic influences handling and purification approaches for this compound.
Reactivity Differences
The reactivity of diethyl ethyl(1-methylbutyl)malonate differs from related compounds primarily due to its substitution pattern. These differences are particularly evident in reactions involving the central carbon, where the ethyl and 1-methylbutyl substituents influence both electronic and steric factors.
In deprotonation and nucleophilic substitution reactions, diethyl malonate (DEM) is readily deprotonated (pKa 16.3) for Knoevenagel condensations and Michael additions. In contrast, diethyl ethyl(1-methylbutyl)malonate experiences reduced deprotonation efficiency due to steric hindrance from the branched alkyl group, similar to di-tert-butyl malonate (pKa >16.3).
For cross-coupling reactions, DEM reacts with aryl halides via palladium catalysis using bulky phosphine ligands (e.g., P(t-Bu)₃). The bulky substituents in diethyl ethyl(1-methylbutyl)malonate may hinder such reactions, potentially requiring tailored catalysts to achieve effective transformations.
Key reactivity differences include:
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Steric Effects: The 1-methylbutyl group impedes reactions requiring methylene activation (e.g., one-pot Knoevenagel-Michael cascades)
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Nucleophilicity: The substituted central carbon shows reduced nucleophilicity compared to unsubstituted malonate derivatives
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Selectivity in Transformations: Different reactivity patterns can lead to altered product distributions in complex reaction sequences
These reactivity differences must be considered when employing diethyl ethyl(1-methylbutyl)malonate in synthetic applications, potentially requiring modified reaction conditions or approaches compared to simpler malonate derivatives.
Current Research and Future Directions
Future Research Opportunities
Future research opportunities involving diethyl ethyl(1-methylbutyl)malonate extend across synthetic methodology, applications, and fundamental understanding of its chemistry. These opportunities represent promising directions for advancing knowledge and utility of this compound.
Synthetic methodology research could focus on:
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Development of catalytic asymmetric routes to diethyl ethyl(1-methylbutyl)malonate and related compounds
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Exploration of flow chemistry approaches for more efficient production
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Investigation of green chemistry methodologies to reduce environmental impact
Application-focused research opportunities include:
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Exploration of the compound's potential in creating novel pharmaceutical agents
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Investigation of new polymer architectures enabled by its incorporation
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Development of specialized materials for electronic or optical applications
Fundamental studies might address:
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Detailed mechanistic investigations of reactions involving diethyl ethyl(1-methylbutyl)malonate
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Computational modeling to predict reactivity and property relationships
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Structure-activity relationship studies for biological applications
These research opportunities highlight the continued relevance and potential of diethyl ethyl(1-methylbutyl)malonate in advancing chemical science and technology across multiple disciplines.
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